molecular formula C14H15NO3 B2871794 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 183014-87-1

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2871794
CAS No.: 183014-87-1
M. Wt: 245.278
InChI Key: KJGQWNWZTRSKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 183014-87-1) is a heterocyclic compound featuring an indolin-2-one core that is substituted with an allyl group at the N1 position, a hydroxy group at C3, and a 2-oxopropyl moiety. This compound has significant value in immunology and inflammation research. A key and recently identified biological activity is its potent inhibition of nitric oxide (NO) production. In vitro studies using murine macrophage cells stimulated with lipopolysaccharide demonstrated that this compound acts on the nitric oxide synthesis pathway, exhibiting a 50% inhibitory concentration (IC50) of 34 µM . This mechanism suggests potential for research into inflammatory and immune-related conditions. The compound has been identified as a metabolite produced by the human-derived gut bacterial strain Enterocloster sp. RD014215 when cultured anaerobically, linking it to the growing field of microbiome and immunity research . Its planar structure has been fully characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Synthetic routes to this molecule include three-component coupling of N-protected isatin or acyloin rearrangements of 2-alkynyl arylazides . As a member of the indolinone family, it shares structural similarities with other compounds known for diverse biological activities, including anti-cancer and anti-microbial properties . Attention: This product is for research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGQWNWZTRSKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be synthesized through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions . Additionally, a novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described .

Industrial Production Methods: Industrial production methods for 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications. It has been identified as an inhibitor of nitric oxide production, demonstrating significant inhibitory activity in murine macrophage cells subjected to lipopolysaccharide stimulation . This compound’s ability to inhibit nitric oxide production makes it a potential candidate for research in immunology and inflammation-related studies.

In addition, indole derivatives, including 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one, have shown various biologically vital properties, such as anti-cancer, anti-microbial, and anti-inflammatory activities . These properties make this compound valuable for research in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves the inhibition of nitric oxide production. This compound targets the nitric oxide synthesis pathway, reducing the production of nitric oxide in stimulated macrophage cells . The exact molecular targets and pathways involved in this inhibition are still under investigation, but the compound’s ability to modulate nitric oxide levels suggests its potential use in treating inflammatory and immune-related conditions.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Indolin-2-one Derivatives

Compound Name N1 Substituent C3 Functional Groups Key $ ^1H $ NMR Features (δ, ppm) EI-MS (m/z)
1-Allyl-3-hydroxy-3-(2-oxopropyl) Allyl -OH, -CH2COCH3 5.1–5.8 (allyl), 3.5–4.0 (CH2CO) 289 [M⁺]
1-Methyl-3-(2-oxopropylidene) Methyl =CH-COCH3 6.8–7.2 (vinyl proton) 243 [M⁺]
1-Benzyl-3-hydroxy-3-(4-methoxyphenyl) Benzyl -OH, -C6H4OCH3 7.2–7.4 (aromatic), 3.77 (OCH3) 375 [M⁺]
3-Hydroxy-3-(2-oxopropyl) (Enterocloster metabolite) H -OH, -CH2COCH3 2.1 (CH3CO), 3.5 (CH2) 221 [M⁺]

Key Observations :

  • For example, 1-allyl derivatives exhibit higher molecular weights and altered solubility profiles .
  • C3 Functionalization : The hydroxy and 2-oxopropyl groups in the target compound contrast with the α,β-unsaturated carbonyl (Michael acceptor) in 3-(2-oxopropylidene) analogs (e.g., supercinnamaldehyde derivatives). This difference impacts reactivity: Michael acceptors exhibit stronger electrophilic character, enabling interactions with cellular thiols (e.g., thioredoxin reductase) .

Biological Activity

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the indolinone family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activity

The primary biological activity of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is its inhibition of nitric oxide (NO) production in murine macrophage cells. This compound has demonstrated significant inhibitory effects in various experimental setups, particularly under conditions that stimulate NO production, such as lipopolysaccharide (LPS) stimulation.

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one acts by inhibiting the enzyme responsible for NO synthesis, which is crucial in various physiological processes including vasodilation and immune response. The compound's inhibitory activity has been quantitatively assessed, revealing an IC50 value of 34 µM for NO production in stimulated macrophages .

Chemical Structure

The chemical structure of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

This structure contributes to its biological activity through interactions at the molecular level.

Cellular Effects

The compound has been shown to exert its effects primarily through its interaction with cellular signaling pathways involved in inflammation and immune responses. The inhibition of NO production can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one, it can be compared with other related compounds within the indolinone class:

Compound NameMechanism of ActionIC50 (µM)Biological Activity
1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-oneInhibits NO production34Anti-inflammatory
3-Hydroxyindolin-2-oneAntimicrobial and antitumorVariesBroad-spectrum anti-cancer properties
3-Hydroxy-2-oxindolesAntioxidant propertiesVariesNeuroprotective effects

Case Studies and Research Findings

Several studies have highlighted the biological significance of indolinone derivatives, including 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one:

  • Inhibition Studies : Research demonstrated that this compound significantly reduces NO production in macrophages activated by LPS, showcasing its potential as an anti-inflammatory agent .
  • Metabolic Studies : A study identified this compound as a metabolite produced by Enterocloster strain when cultured anaerobically, linking gut microbiota to its bioactive properties .
  • Structure Activity Relationship (SAR) : Further investigations into similar compounds have revealed that modifications to the indolinone structure can enhance or diminish biological activity, providing insights into optimizing drug design for therapeutic use against inflammatory diseases .

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